molecular formula C10H8BrNO2 B13969938 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 147149-86-8

5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13969938
CAS No.: 147149-86-8
M. Wt: 254.08 g/mol
InChI Key: UUGVWNQIZONJSR-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and an oxazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This method utilizes a chemoselective oxygen cyclization via the 6-exo-dig pathway, yielding the desired heterocycle under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the gold(I)-catalyzed cycloisomerization method mentioned above can be scaled up for industrial applications due to its simplicity and efficiency under mild conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include gold(I) catalysts for cycloisomerization, bromine for substitution reactions, and various oxidizing and reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit cell proliferation by targeting specific cellular pathways involved in cancer cell growth and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one include other members of the oxazine family, such as:

Uniqueness

What sets this compound apart from similar compounds is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications .

Properties

CAS No.

147149-86-8

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-2,6-dimethyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H8BrNO2/c1-5-3-4-7-8(9(5)11)10(13)14-6(2)12-7/h3-4H,1-2H3

InChI Key

UUGVWNQIZONJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(OC2=O)C)Br

Origin of Product

United States

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